3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the triazine family. It is a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This compound has been widely studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and erectile dysfunction.
Mecanismo De Acción
The mechanism of action of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one involves the inhibition of this compound, which is responsible for the breakdown of cGMP. By inhibiting this compound, this compound increases the levels of cGMP, which leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory effect on this compound. By increasing the levels of cGMP, this compound leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one in lab experiments include its high potency and selectivity as a this compound inhibitor, which allows for precise control of the cGMP signaling pathway. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research and development of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as heart failure, stroke, and cancer.
3. Development of novel formulations and delivery systems for this compound to improve its pharmacokinetic and pharmacodynamic properties.
4. Study of the structure-activity relationship of this compound to identify new analogs with improved potency and selectivity.
5. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one involves the reaction of 3-acetylphenylhydrazine with tert-butyl isocyanate in the presence of a suitable catalyst. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and erectile dysfunction. It has been shown to be a potent and selective inhibitor of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one, which is involved in the regulation of the cGMP signaling pathway. By inhibiting this compound, this compound increases the levels of cGMP, which leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
Propiedades
IUPAC Name |
3-(3-acetylanilino)-6-tert-butyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9(20)10-6-5-7-11(8-10)16-14-17-13(21)12(18-19-14)15(2,3)4/h5-8H,1-4H3,(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVUJNCETIJVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NN=C(C(=O)N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.